molecular formula C23H17BrN4O2 B4788476 5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B4788476
M. Wt: 461.3 g/mol
InChI Key: YYSFLLRFEKQRQM-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities

Preparation Methods

The synthesis of 5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step synthetic routes. One common method includes the condensation of barbituric acid with aldehydes and anilines in a one-pot reaction . This approach allows for the formation of the pyrrolo[3,4-d]pyrimidine core, which can then be further functionalized to introduce the bromophenyl and quinoline groups. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxides under specific conditions.

    Reduction: Reduction reactions can be employed to modify the quinoline moiety.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Molecular docking studies have confirmed its ability to fit into the binding pockets of target proteins, which is crucial for its biological activity . The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrrolo[3,4-d]pyrimidine derivatives and quinoline-based molecules. For example:

Properties

IUPAC Name

5-(4-bromophenyl)-1,3-dimethyl-6-quinolin-3-ylpyrrolo[3,4-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN4O2/c1-26-19-13-28(17-11-15-5-3-4-6-18(15)25-12-17)21(14-7-9-16(24)10-8-14)20(19)22(29)27(2)23(26)30/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSFLLRFEKQRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)Br)C4=CC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
5-(4-BROMOPHENYL)-1,3-DIMETHYL-6-(QUINOLIN-3-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

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